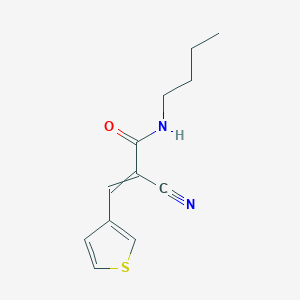

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide

Descripción

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is a synthetic α,β-unsaturated carbonyl derivative characterized by a prop-2-enamide backbone functionalized with a cyano group at the α-position, a thiophen-3-yl substituent at the β-position, and an N-butyl amide group.

Propiedades

IUPAC Name |

N-butyl-2-cyano-3-thiophen-3-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c1-2-3-5-14-12(15)11(8-13)7-10-4-6-16-9-10/h4,6-7,9H,2-3,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDSAFKXPDFNSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=CC1=CSC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide typically involves the reaction of thiophene derivatives with cyanoacetamides. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method used to produce aminothiophene derivatives .

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide can undergo various types of chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiophene derivatives into dihydrothiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides and sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Aplicaciones Científicas De Investigación

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications

Mecanismo De Acción

The mechanism of action of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the broader family of 2-cyano-3-(heteroaryl)prop-2-enamides. Key structural analogs and their distinguishing features are summarized below:

Physicochemical and Electronic Properties

- Lipophilicity :

- Electronic Effects: The cyano group stabilizes the enamide via conjugation, while thiophene’s electron-rich nature may enhance charge-transfer interactions in optical applications (e.g., Compound 1) .

Actividad Biológica

N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is an organic compound with significant biological activity, characterized by its unique structural features that include a cyano group, a thiophene ring, and an enamide structure. This compound has garnered attention in medicinal chemistry and material science due to its potential interactions with various biological targets.

Structural Characteristics

The molecular formula of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide is C₁₀H₁₃N₂OS. The presence of the cyano group allows for hydrogen bonding and electrostatic interactions, while the thiophene ring facilitates π-π stacking interactions. These structural attributes suggest that N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide may modulate the activity of enzymes and receptors, making it a valuable probe in biochemical research.

Biological Activity

Research indicates that N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide exhibits significant biological activities, particularly in enzyme inhibition and modulation of metabolic pathways. Its interaction studies have focused on binding affinity and activity against various enzymes and receptors.

Enzyme Inhibition

Compounds similar to N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide have been shown to act as enzyme inhibitors. For instance, studies have demonstrated that derivatives with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. The inhibition of COX enzymes can lead to anti-inflammatory effects, which are essential in treating conditions such as arthritis and other inflammatory diseases .

Case Studies

- Anti-inflammatory Activity : In vitro studies have shown that compounds structurally related to N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide exhibit potent inhibition of COX enzymes. For example, certain derivatives showed IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating their potential therapeutic applications .

- Cancer Research : The compound's ability to modulate key signaling pathways has prompted investigations into its anticancer properties. Preliminary studies suggest that it may influence cell proliferation and apoptosis in cancer cell lines, although further research is required to elucidate these mechanisms.

Structure–Activity Relationship (SAR)

The structure–activity relationship of N-butyl-2-cyano-3-(thiophen-3-yl)prop-2-enamide reveals that the specific Z-isomer configuration influences its reactivity and interaction profiles compared to its E-isomer counterparts. This distinction can lead to variations in biological activity and chemical properties, making it an important compound for further study in both synthetic and medicinal chemistry contexts.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| E-N-butyl... | E-isomer configuration | Different spatial arrangement affecting reactivity |

| 2-Cyano... | Lacks butyl substituent | Simpler structure without alkyl chain |

| N-butyl... | Varies in substituents on thiophene | Different functional groups leading to diverse properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.